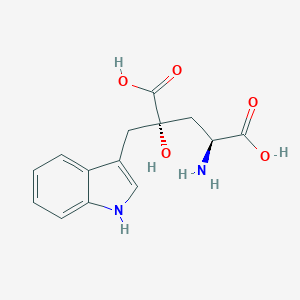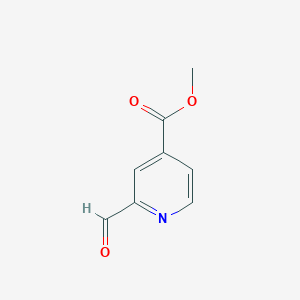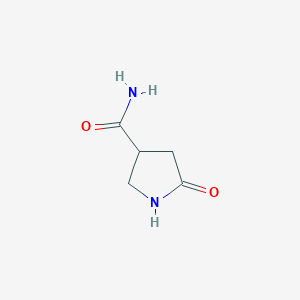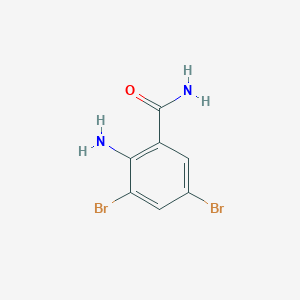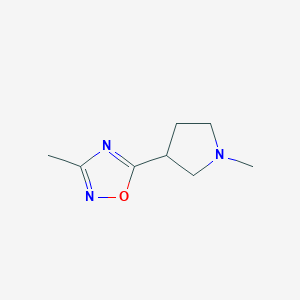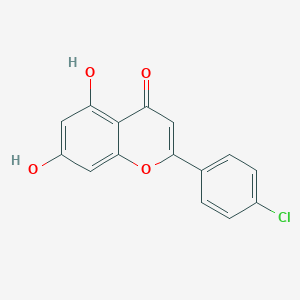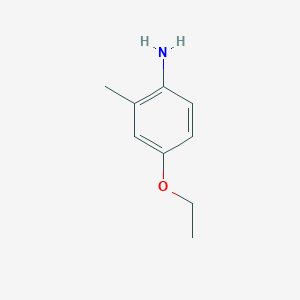
4-Ethoxy-2-methylaniline
Vue d'ensemble
Description
4-Ethoxy-2-methylaniline is a chemical compound with the molecular formula C9H13NO . It has a molecular weight of 151.21 .
Molecular Structure Analysis
The IUPAC name for 4-Ethoxy-2-methylaniline is 4-ethoxy-2-methylphenylamine . The InChI code for this compound is 1S/C9H13NO/c1-3-11-8-4-5-9(10)7(2)6-8/h4-6H,3,10H2,1-2H3 .Physical And Chemical Properties Analysis
4-Ethoxy-2-methylaniline is a liquid at room temperature . The storage temperature is at room temperature .Applications De Recherche Scientifique
Positron Emission Tomography Probes for Alzheimer's Disease
4-Ethoxy-2-methylaniline derivatives have been synthesized and evaluated as potential probes for imaging cerebral β-amyloid plaques in Alzheimer's disease. Radiofluoro-pegylated phenylbenzoxazole derivatives demonstrated high affinity for β-amyloid aggregates, indicating their potential as PET agents for detecting these plaques in the living human brain (Cui et al., 2012).
Spectroscopic Analysis and DFT Calculations
(E)-N-((2-Ethoxynaphthalen-1-yl)methylene)-3-methylaniline has been characterized using techniques like single-crystal X-ray diffraction, FT-IR, and UV–Visible spectroscopy. This compound's molecular geometries, intra- and inter-molecular interactions, and characteristic infrared and electronic bands have been thoroughly analyzed. The study provides a foundational understanding of the compound's properties for further research (Yıldırım et al., 2016).
Photoelectrochemistry and Spectroscopy of Substituted Polyanilines
Poly(o-ethoxyaniline), a compound related to 4-Ethoxy-2-methylaniline, has been studied for its photoelectrochemical and spectroscopic properties. It exhibits distinct photocurrent profiles and spectroscopic characteristics, contributing to the understanding of its electrical and optical behavior (Kilmartin & Wright, 1999).
Development of Novel Antimicrobial Agents
Studies have explored the reactivity of related compounds, leading to the synthesis of new derivatives with antimicrobial activities. These compounds show potential as novel therapeutic agents against various bacterial and fungal pathogens (Wardkhan et al., 2008).
Safety And Hazards
4-Ethoxy-2-methylaniline is classified under the GHS07 hazard class . The hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
4-ethoxy-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-3-11-8-4-5-9(10)7(2)6-8/h4-6H,3,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMOFUZZCSQSNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588456 | |
| Record name | 4-Ethoxy-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-2-methylaniline | |
CAS RN |
114766-05-1 | |
| Record name | 4-Ethoxy-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


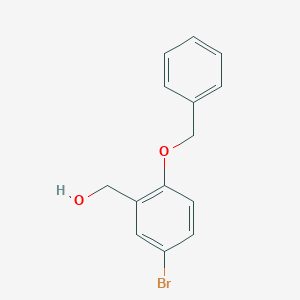
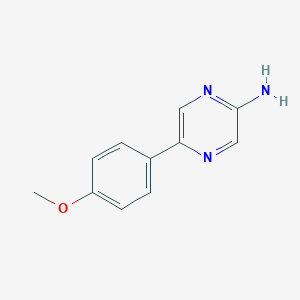
![tert-Butyl (3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate](/img/structure/B176777.png)
